Molecular weight and formula of {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine
Molecular weight and formula of {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine
An In-Depth Technical Guide to N-{[2-(Benzyloxy)phenyl]methyl}propan-2-amine
Executive Summary
This technical guide provides a comprehensive overview of N-{[2-(Benzyloxy)phenyl]methyl}propan-2-amine, a secondary amine of interest in synthetic and medicinal chemistry. The document details its fundamental physicochemical properties, outlines a robust and widely applicable synthetic methodology via reductive amination, and presents a detailed analysis of its structural characterization through modern spectroscopic techniques. While specific applications for this molecule are not widely documented, this guide explores its potential within drug discovery and materials science based on the activities of structurally related compounds. This paper is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's chemical profile and potential.
Introduction
N-{[2-(Benzyloxy)phenyl]methyl}propan-2-amine (also known as {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine) is an organic molecule featuring several key functional groups: a secondary amine, an isopropyl substituent, and a benzyl ether protecting group on a phenyl ring. The strategic placement of the benzyloxy group at the ortho position of the benzylamine core makes it a potentially valuable intermediate for synthesizing more complex molecular architectures. The benzyloxy group can be selectively removed under hydrogenolysis conditions, revealing a phenol that can be further functionalized. The secondary amine itself is a common pharmacophore and a key handle for a multitude of chemical transformations.
Understanding the synthesis and characterization of such molecules is fundamental for their application in areas like targeted drug design, where precise structural control is paramount. This guide provides the foundational chemical knowledge for utilizing this compound in research and development settings.
Physicochemical Properties
The fundamental properties of N-{[2-(Benzyloxy)phenyl]methyl}propan-2-amine are summarized below. These data are essential for experimental design, including reaction stoichiometry, purification, and analytical characterization.[1]
| Property | Value |
| Molecular Formula | C₁₇H₂₁NO |
| Molecular Weight | 255.36 g/mol |
| IUPAC Name | N-[(2-phenylmethoxyphenyl)methyl]propan-2-amine |
| CAS Number | 940202-96-0 |
| Canonical SMILES | CC(C)NCC1=CC=CC=C1OCC2=CC=CC=C1 |
| InChI Key | GTNGUPMJCARYLB-UHFFFAOYSA-N |
Synthesis and Mechanism
The most direct and efficient method for the synthesis of N-{[2-(Benzyloxy)phenyl]methyl}propan-2-amine is the reductive amination of 2-(benzyloxy)benzaldehyde with isopropylamine. This widely used reaction reliably forms carbon-nitrogen bonds and is a cornerstone of amine synthesis in medicinal chemistry.[2]
The reaction proceeds in two main stages:
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Imine Formation: The nucleophilic isopropylamine attacks the electrophilic carbonyl carbon of 2-(benzyloxy)benzaldehyde. This is followed by the elimination of a water molecule to form a protonated imine (iminium ion) intermediate. The formation of this intermediate is often accelerated by a mild acid catalyst.[3][4]
-
Reduction: The iminium ion is then reduced in situ by a hydride-based reducing agent to yield the final secondary amine product. A key advantage of modern reductive amination is the use of selective reducing agents, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, which are mild enough not to reduce the starting aldehyde but are highly effective at reducing the intermediate iminium ion.[2][3]
Experimental Protocol (Proposed)
This protocol describes a standard laboratory procedure for the synthesis of N-{[2-(Benzyloxy)phenyl]methyl}propan-2-amine.
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Reaction Setup: To a solution of 2-(benzyloxy)benzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH), add isopropylamine (1.2 eq).
-
Imine Formation: Stir the mixture at room temperature. A few drops of glacial acetic acid can be added to catalyze the formation of the imine. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the aldehyde.
-
Reduction: Once imine formation is evident (typically after 1-2 hours), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure amine.
Structural Elucidation and Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic methods. While experimental spectra for this specific compound are not publicly available, the expected data can be reliably predicted based on its structure and data from analogous compounds.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key predicted signals include:
-
Aromatic Protons: Multiple signals between δ 6.8-7.5 ppm, corresponding to the 9 protons on the two phenyl rings.
-
Benzyloxy CH₂: A characteristic singlet around δ 5.1 ppm for the two protons of the -O-CH₂-Ph group.
-
Methylene Bridge CH₂: A singlet around δ 3.8 ppm for the two protons of the N-CH₂-Ar group.
-
Isopropyl CH: A septet (or multiplet) around δ 2.8-3.0 ppm for the single methine proton of the isopropyl group.
-
Amine NH: A broad singlet, typically between δ 1.5-2.5 ppm, which may exchange with D₂O.
-
Isopropyl CH₃: A doublet around δ 1.1 ppm, integrating to 6 protons, corresponding to the two equivalent methyl groups.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework:
-
Aromatic Carbons: Multiple signals in the δ 110-160 ppm region. This includes the oxygen-bearing aromatic carbon at the higher end of this range.
-
Benzyloxy CH₂: A signal around δ 70 ppm.
-
Methylene Bridge CH₂: A signal around δ 50-55 ppm.
-
Isopropyl CH: A signal around δ 48-52 ppm.
-
Isopropyl CH₃: A signal for the two equivalent methyl carbons around δ 22-24 ppm.
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would likely show a detectable molecular ion peak ([M]⁺) at m/z = 255. The primary fragmentation pathway would be the benzylic cleavage to form a stable iminium cation or a tropylium ion.
-
Expected Fragments:
-
m/z 91: A prominent peak corresponding to the [C₇H₇]⁺ tropylium ion from the benzyl ether group.
-
m/z 196: Loss of the isopropyl group, [M - C₃H₇]⁺.
-
m/z 164: Cleavage of the C-N bond to lose the isopropylamine moiety.
-
Potential Applications and Future Research
While N-{[2-(Benzyloxy)phenyl]methyl}propan-2-amine is primarily a synthetic intermediate, its core structure is related to several classes of biologically active molecules. Scaffolds containing substituted benzylamines are prevalent in medicinal chemistry.
-
Drug Discovery Intermediate: The compound serves as a valuable precursor. The secondary amine can be acylated, alkylated, or used in coupling reactions to build a library of derivatives for screening. The benzyloxy group can be deprotected to reveal a phenol, which is a key functional group in many natural products and drugs, allowing for the introduction of new pharmacophoric elements.
-
Analogs of Bioactive Scaffolds: Benzothiazole, benzisoxazole, and benzamide derivatives, which share some structural similarities, are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[6][7][8][9] Therefore, derivatives of N-{[2-(Benzyloxy)phenyl]methyl}propan-2-amine could be synthesized and evaluated for similar biological activities.
Future research should focus on the synthesis of a diverse library of analogs based on this core structure and subsequent screening for various biological targets. The flexibility of the scaffold makes it an attractive starting point for developing novel therapeutic agents.
References
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Shaanxi Bloom Tech Co., Ltd. (2024, December 23). How Is N-Isopropylbenzylamine Synthesized? Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 139034237, N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine. Available at: [Link]
-
Lluís Llorens Palomo. (2023, March 16). Reductive Amination. YouTube. Available at: [Link]
-
Bentham Science Publishers. (2020, August 20). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Available at: [Link]
-
Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]
-
MDPI. (2024, October 1). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Available at: [Link]
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National Center for Biotechnology Information. Benzisoxazole: a privileged scaffold for medicinal chemistry. Available at: [Link]
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Bentham Science Publishers. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Available at: [Link]
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